

# A Technical Guide to 2'-O-Methylcytidine-d3: Chemical Properties and Synthesis

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## Compound of Interest

Compound Name: 2'-O-Methylcytidine-d3

Cat. No.: B12364870

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This guide provides an in-depth overview of the chemical properties and synthetic methodologies for **2'-O-Methylcytidine-d3**, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylcytidine. This isotopically labeled compound is a valuable tool in various research applications, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), as well as in the study of RNA biology.

## Chemical Properties

**2'-O-Methylcytidine-d3** is the deuterium-labeled version of 2'-O-Methylcytidine.<sup>[1]</sup> The incorporation of deuterium in the 2'-O-methyl group provides a valuable tool for mass spectrometry-based quantification in metabolic studies.<sup>[1]</sup> The chemical properties of the deuterated and non-deuterated forms are largely identical, with the primary difference being the molecular weight.

## General Properties

Property	Value	Reference
Chemical Name	4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d3)-tetrahydrofuran-2-yl]pyrimidin-2-one	[2]
Synonyms	O2'-Methylcytidine-d3	[2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> D <sub>3</sub> N <sub>3</sub> O <sub>5</sub>	[2]
Molecular Weight	260.26 g/mol	[2]
Appearance	Crystalline solid	[3]
CAS Number	2140-72-9 (unlabeled)	[4]

## Solubility

Solvent	Solubility	Reference
DMSO	0.2 mg/mL	[3][5]
PBS (pH 7.2)	10 mg/mL	[3][5]

## Stability and Storage

Proper storage is crucial to maintain the integrity of **2'-O-Methylcytidine-d3**.

Condition	Stability	Reference
Powder (-20°C)	≥ 4 years	[3][6]
In DMSO (-80°C)	6 months	[6]
In DMSO (4°C)	2 weeks	[6]

## Synthesis of 2'-O-Methylcytidine-d3

The synthesis of **2'-O-Methylcytidine-d3** typically involves the selective methylation of the 2'-hydroxyl group of a suitably protected cytidine derivative using a deuterated methylating agent.

The following is a generalized protocol based on established methods for nucleoside modification.[7][8]

## Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **2'-O-Methylcytidine-d3**.

## Experimental Protocol

The following protocol outlines a plausible multi-step synthesis.

### Step 1: Protection of Cytidine

- **Protect the 5'-hydroxyl group:** Commercially available cytidine is first protected at the 5'-hydroxyl position, typically with a dimethoxytrityl (DMTr) group. This is achieved by reacting cytidine with DMTr-Cl in a suitable solvent like pyridine.
- **Protect the 4-amino group:** The exocyclic amino group on the cytosine base is then protected, for example, with a benzoyl (Bz) group using benzoyl chloride. This prevents side reactions during the subsequent methylation step.

### Step 2: 2'-O-Methylation

- **Selective Methylation:** The protected cytidine derivative is then subjected to methylation. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the 2'-hydroxyl group, followed by the addition of a deuterated methylating agent like iodomethane-d<sub>3</sub> (CD<sub>3</sub>I). The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF).

### Step 3: Deprotection

- **Removal of Protecting Groups:** The protecting groups are removed in a sequential manner. The DMTr group is acid-labile and can be removed with a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA). The benzoyl group is typically removed under basic conditions, for example, with aqueous ammonia.

#### Step 4: Purification

- **Chromatography:** The final product, **2'-O-Methylcytidine-d3**, is purified from the reaction mixture using chromatographic techniques such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

## Characterization Data

The identity and purity of the synthesized **2'-O-Methylcytidine-d3** are confirmed using various analytical techniques. The data for the non-deuterated analogue, 2'-O-Methylcytidine, is often used as a reference.

## Mass Spectrometry

Mass spectrometry is a key technique for confirming the incorporation of the deuterium label.

Technique	Ionization Mode	Key Fragments (m/z) for C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> O <sub>5</sub> (non-deuterated)	Reference
GC-MS	EI	112, 151	[4]
MS-MS	Negative	108.03043, 123.05596	[4]
MS-MS	Positive	112.0501, 258.1084	[4]
LC-MS	ESI Negative	[M-H] <sup>-</sup> : 256.0936	[4]

For **2'-O-Methylcytidine-d3**, the molecular ion peak and relevant fragments would be shifted by +3 Da compared to the non-deuterated compound.

## Applications in Research and Drug Development

2'-O-Methylcytidine is a naturally occurring modification in RNA that can influence its structure and function.[9] The deuterated analogue, **2'-O-Methylcytidine-d3**, serves as a critical internal standard in quantitative bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for precise measurement of the non-deuterated drug candidate or its metabolites in biological matrices, which is essential for pharmacokinetic and drug metabolism studies.[1] Furthermore, as 2'-O-Methylcytidine itself has shown inhibitory activity against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), its derivatives and labeled versions are of significant interest in antiviral research.[3][5]

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